Asparagine methyl ester
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Overview
Description
Asparagine methyl ester is an ester derivative of the amino acid asparagine. It is a compound of interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. Asparagine itself is a key compound in nitrogen metabolism and is involved in the biosynthesis of proteins. The esterification of asparagine to form this compound modifies its chemical properties, making it useful for different synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Asparagine methyl ester can be synthesized through the esterification of asparagine. One common method involves the self-condensation of L-asparagine methyl ester at room temperature . This method is efficient and yields optically pure cyclo-(L-asparagyl-L-asparagyl) derivatives. Another method involves the use of acyl chlorides or acid anhydrides in the presence of alcohols to form the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The use of enzymatic methods, such as employing asparagine synthetase, can also be explored for more environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
Asparagine methyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of this compound yields asparagine and methanol.
Aminolysis: Reaction with ammonia or amines to form amides.
Oxidation and Reduction: These reactions can modify the functional groups present in the ester, although specific conditions and reagents vary.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Aminolysis: Uses ammonia or primary/secondary amines under mild heating.
Major Products
Hydrolysis: Produces asparagine and methanol.
Aminolysis: Produces corresponding amides and methanol.
Scientific Research Applications
Asparagine methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of asparagine methyl ester involves its hydrolysis to asparagine, which then participates in various metabolic pathways. Asparagine is crucial for the synthesis of proteins and other biomolecules. It acts as a nitrogen donor in the biosynthesis of other amino acids and nucleotides . The ester form allows for easier transport and controlled release of asparagine in biological systems.
Comparison with Similar Compounds
Similar Compounds
Asparagine: The parent amino acid, involved in protein synthesis and nitrogen metabolism.
Aspartic Acid: Another amino acid with similar metabolic roles but different chemical properties.
Glutamine: An amino acid with a similar structure and function in nitrogen metabolism.
Uniqueness
Asparagine methyl ester is unique due to its ester functional group, which imparts different solubility and reactivity compared to its parent amino acid. This makes it useful in specific synthetic applications where the free amino acid might not be suitable .
Properties
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUDPXCXXQEOU-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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